molecular formula C14H13N7O5S2 B10937132 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitro-1H-pyrazole-3-carboxamide

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10937132
M. Wt: 423.4 g/mol
InChI Key: ZVXAWXOJWZYGOW-UHFFFAOYSA-N
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Description

N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 4-nitrobenzene-1-sulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-nitro-1H-pyrazole-3-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can lead to various sulfonamide derivatives .

Scientific Research Applications

N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of structural features, including the thiadiazole, pyrazole, and sulfonamide moieties. This unique combination contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C14H13N7O5S2

Molecular Weight

423.4 g/mol

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H13N7O5S2/c1-2-11-17-19-14(27-11)20-28(25,26)9-5-3-8(4-6-9)16-13(22)12-10(21(23)24)7-15-18-12/h3-7H,2H2,1H3,(H,15,18)(H,16,22)(H,19,20)

InChI Key

ZVXAWXOJWZYGOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-]

Origin of Product

United States

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